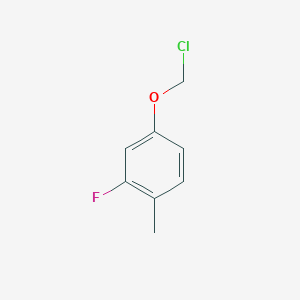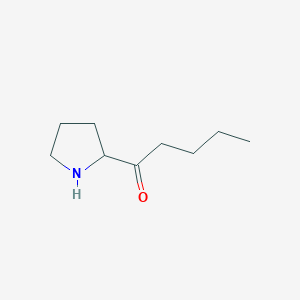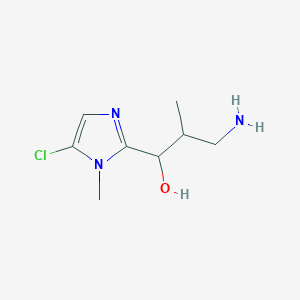
3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” is a synthetic organic compound that features an imidazole ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by chlorination and subsequent amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions could involve the conversion of the imidazole ring or the reduction of the amino group.
Substitution: The chlorine atom on the imidazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1H-imidazol-2-yl)-2-methylpropan-1-ol
- 3-amino-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
- 3-amino-1-(5-chloro-1H-imidazol-2-yl)-2-ethylpropan-1-ol
Uniqueness
The unique combination of functional groups in “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. This could make it particularly valuable in certain applications, such as drug development or as a chemical intermediate.
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-amino-1-(5-chloro-1-methylimidazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-5(3-10)7(13)8-11-4-6(9)12(8)2/h4-5,7,13H,3,10H2,1-2H3 |
InChI Key |
WMAXBYKWFIKLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=NC=C(N1C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


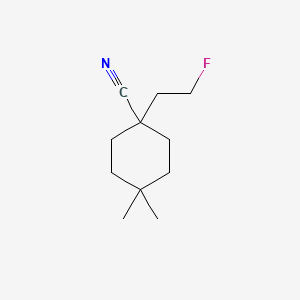
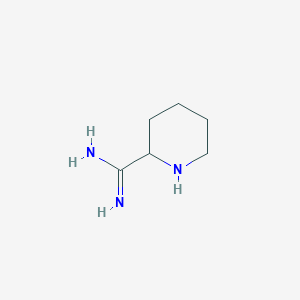
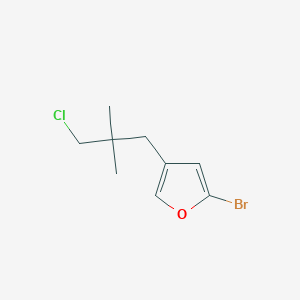
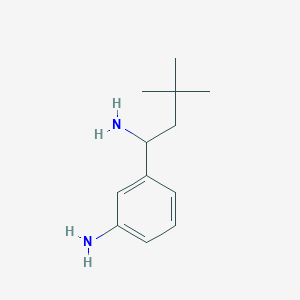

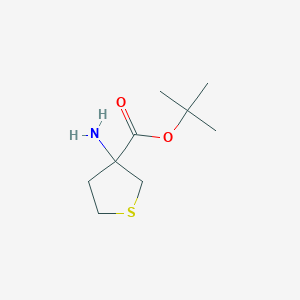

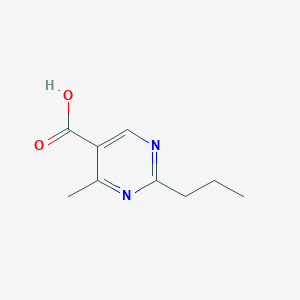
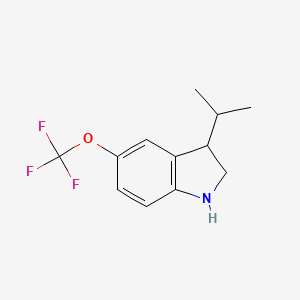


![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
